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2'/3'-O-Acetyl ADP Ribose -

2'/3'-O-Acetyl ADP Ribose

Catalog Number: EVT-13574472
CAS Number:
Molecular Formula: C34H46N10Na4O30P4
Molecular Weight: 1290.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'/3'-O-Acetyl ADP Ribose is a derivative of adenosine diphosphate ribose, which is an important metabolite involved in various cellular processes, particularly those related to cell signaling and regulation. This compound exists as a mixture of two isomers, 2'-O-acetyl-ADP-ribose and 3'-O-acetyl-ADP-ribose, which are produced through enzymatic reactions involving the family of sirtuin enzymes. These enzymes are known for their role in deacetylation processes and are crucial in regulating cellular functions such as gene expression and stress responses.

Source

2'/3'-O-Acetyl ADP Ribose is synthesized enzymatically from nicotinamide adenine dinucleotide (NAD+) through the action of sirtuin enzymes. The Sir2 family of protein deacetylases catalyzes the cleavage of NAD+, resulting in the formation of this metabolite. Additionally, chemical synthesis methods have been developed to produce this compound for research purposes .

Classification

2'/3'-O-Acetyl ADP Ribose can be classified as a nucleotide derivative, specifically an acetylated form of adenosine diphosphate ribose. It falls under the category of signaling molecules due to its involvement in cellular signaling pathways and regulatory mechanisms.

Synthesis Analysis

Methods

The synthesis of 2'/3'-O-Acetyl ADP Ribose can be achieved through both enzymatic and chemical methods.

  1. Enzymatic Synthesis:
    • The reaction typically involves NAD+ as a substrate, which is cleaved by sirtuin enzymes to yield 2'-O-acetyl-ADP-ribose and 3'-O-acetyl-ADP-ribose.
    • The enzymatic pathway includes the formation of these metabolites through a series of deacetylation and transesterification reactions .
    • For instance, using mutant forms of NAD-glycosylhydrolase from Aplysia californica, researchers have successfully synthesized these compounds with high yield and specificity .
  2. Chemical Synthesis:
    • A chemical route involves synthesizing intermediates such as nicotinamide mononucleotide, which can then be converted to NAD+ and subsequently to 2'/3'-O-Acetyl ADP Ribose.
    • Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis .

Technical Details

The enzymatic synthesis often requires precise control over reaction conditions, including pH and temperature, to optimize yield. Mass spectrometry is commonly used to confirm the identity and purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 2'/3'-O-Acetyl ADP Ribose consists of an adenosine moiety linked to two phosphate groups and an acetyl group attached at either the 2' or 3' position of the ribose sugar. The compound exists in an equilibrium state between its two isomers.

Data

  • Molecular Formula: C₁₂H₁₅N₃O₈P
  • Molecular Weight: Approximately 329.24 g/mol for each isomer.
  • Structural Characteristics: The acetyl groups introduce steric hindrance that influences the compound's interaction with enzymes and other cellular components .
Chemical Reactions Analysis

Reactions

The primary reactions involving 2'/3'-O-Acetyl ADP Ribose include hydrolysis and transesterification:

  1. Hydrolysis:
    • The compound can be hydrolyzed by various hydrolases, resulting in the release of adenosine diphosphate ribose and acetate.
    • Enzymes like ARH3 (ADP-ribosyl hydrolase) catalyze this reaction, which plays a role in regulating cellular levels of this metabolite .
  2. Transesterification:
    • Intramolecular transesterification can convert one isomer into another, maintaining an equilibrium between 2'-O-acetyl-ADP-ribose and 3'-O-acetyl-ADP-ribose under physiological conditions .

Technical Details

Kinetic studies on these reactions often involve isotopic labeling techniques to trace reaction pathways and determine kinetic parameters.

Mechanism of Action

Process

The mechanism by which 2'/3'-O-Acetyl ADP Ribose exerts its biological effects primarily involves its role as a signaling molecule:

  1. Cell Signaling:
    • It acts as a substrate for various enzymes involved in post-translational modifications, influencing gene expression and cellular responses to stress .
    • The acetyl groups can modulate protein interactions, thereby affecting pathways related to metabolism, apoptosis, and DNA repair.

Data

Studies have shown that fluctuations in the levels of this metabolite correlate with changes in cellular functions such as oxidative stress response and metabolic regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid or powder.
  • Solubility: Soluble in water due to its polar nature; solubility may vary with pH.

Chemical Properties

  • Stability: Relatively stable under neutral pH but can hydrolyze under acidic or basic conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of acetyl groups; sensitive to hydrolysis by specific enzymes .
Applications

Scientific Uses

2'/3'-O-Acetyl ADP Ribose has several applications in scientific research:

  1. Biochemical Studies: Used as a substrate for studying enzyme kinetics related to sirtuins and other NAD+-dependent enzymes.
  2. Cell Signaling Research: Investigated for its role in signaling pathways that regulate cellular metabolism, aging, and stress responses.
  3. Drug Development: Potential target for therapeutic interventions aimed at modulating sirtuin activity or related pathways involved in diseases such as cancer and neurodegeneration .
Enzymatic Synthesis and Catalytic Mechanisms

Sir2/Sirtuin Family as Primary Biosynthetic Enzymes

NAD⁺-Dependent Deacetylation Reaction Dynamics

The Sir2/sirtuin family (Class III histone deacetylases) catalyzes the formation of 2'-O-acetyl ADP ribose (2′-OAADPr) through a conserved NAD⁺-dependent deacetylation reaction. This reaction couples lysine deacetylation to NAD⁺ cleavage, consuming one molecule of NAD⁺ and one acetyl-lysine substrate to produce deacetylated protein, nicotinamide, and 2′-OAADPr [1] [6]. The catalytic mechanism involves nucleophilic attack by the acetyl oxygen of the substrate on the C1′ carbon of NAD⁺’s nicotinamide ribose, forming a cis-1′,2′-enediolate intermediate [8]. This intermediate undergoes rearrangement to produce 1′-O-alkylimidate, which collapses to release nicotinamide and generate 2′-OAADPr as the initial enzymatic product [8] [6]. The reaction is energetically expensive (ΔG ≈ −8.2 kcal/mol), comparable to ATP hydrolysis, underscoring its regulatory significance [5].

Role of β-NAD⁺ Cleavage in 2′-O-Acetyl ADP Ribose Formation

β-NAD⁺ binding occurs in an extended conformation within a conserved Rossmann-fold domain in sirtuins, positioned at the interface between large and small domains [2]. The NAD⁺-binding pocket comprises three sites:

  • A-site: Binds the adenine-ribose moiety.
  • B-site: Accommodates the nicotinamide-ribose group.
  • C-site: Deep pocket for nicotinamide cleavage [2].Cleavage of the glycosidic bond at the B-site releases nicotinamide, enabling the ribose group to accept the acetyl moiety from the substrate. Structural analyses confirm that 2′-OAADPr is the direct enzymatic product, identified under rapid-quench single-turnover conditions [1] [6].

Intramolecular Transesterification and 2’/3’ Isomer Equilibrium

After enzymatic release, 2′-OAADPr undergoes non-enzymatic intramolecular transesterification to form 3′-O-acetyl ADP ribose (3′-OAADPr). NMR studies reveal that both isomers exist in a pH-dependent equilibrium (48:52 ratio at neutral pH) due to acyl migration [1] [5] [6]. The interconversion proceeds via a cyclic intermediate involving the vicinal hydroxyl groups at ribose positions 2′ and 3′:

  • Nucleophilic attack by the 3′-OH on the 2′-acetyl carbonyl.
  • Formation of a transient five-membered orthoester ring.
  • Ring opening to yield 3′-OAADPr [6].This equilibrium renders 2′- and 3′-OAADPr biologically equivalent in downstream signaling.

Table 1: Stoichiometry of Sirtuin-Catalyzed Deacetylation

ReactantsProductsKey Features
NAD⁺NicotinamideFeedback inhibitor of sirtuins
Acetyl-lysine substrateDeacetylated lysineFunctional recovery of target protein
2′-O-acetyl ADP riboseInitial enzymatic product
3′-O-acetyl ADP ribosePost-release isomerization product

Comparative Analysis of Sirtuin Orthologs Across Species

Bacterial CobB vs. Eukaryotic Sir2 Enzymes

Bacterial and eukaryotic sirtuins share a catalytic core (~260 residues) but differ in substrate specificity and regulation:

  • Bacterial CobB (E. coli):
  • Deacetylates metabolic enzymes (e.g., acetyl-CoA synthetase/Acs at K609) [9] [3].
  • Lacks N-/C-terminal extensions, simplifying regulation.
  • Displays broad peptide affinity (Kd ≈ 10–100 μM) but enhanced specificity for folded protein substrates [9].
  • Eukaryotic Sir2 (Yeast/Human):
  • Contains regulatory N-/C-terminal domains influencing localization and activity [2] [7].
  • Human SIRT2 transiently localizes to the nucleus during G2/M to deacetylate histone H4K16 [7].
  • Exhibits tighter metabolic control; e.g., human SIRT2 deacetylates FOXO1 to inhibit adipogenesis [7].

Table 2: Kinetic Parameters of Sirtuin Orthologs

EnzymeOrganismSubstratekcat (s⁻¹)Km (μM)Inhibition by Nicotinamide (IC50)
CobBE. coliAcetylated Acs0.15 ± 0.0235 ± 550 μM (non-competitive)
Sir2S. cerevisiaeAcetylated histone0.05–0.110–2020–100 μM
SIRT2H. sapiensα-Tubulin0.02–0.055–1010–50 μM

Evolutionary Conservation of Acetyl Transfer Mechanisms

The catalytic mechanism of OAADPr synthesis is conserved across domains of life:

  • Archaeal Sir2-Af2: Generates OAADPr via the same 1′-O-alkylimidate intermediate as eukaryotic sirtuins [2] [8].
  • Bacterial CobB: Couples NAD⁺ cleavage to Acs deacetylation, producing OAADPr identical to that of mammalian sirtuins [9] [3].
  • Zinc coordination: A structurally conserved Zn²⁺-binding module stabilizes the catalytic core in all sirtuins, though it does not participate directly in catalysis [2].Notably, E. coli CobB is inhibited physiologically by nicotinamide (Ki ≈ 50 μM), mirroriting feedback regulation in eukaryotes. Deletion of pncA (nicotinamidase) elevates intracellular NAM, phenocopying ΔcobB strains in impairing acetate metabolism [9].
  • 2′-O-Acetyl ADP ribose (2′-OAADPr)
  • 3′-O-Acetyl ADP ribose (3′-OAADPr)
  • O-Acetyl ADP ribose (OAADPr)
  • β-NAD⁺
  • Nicotinamide (NAM)
  • ADP-ribose (ADPr)

Properties

Product Name

2'/3'-O-Acetyl ADP Ribose

IUPAC Name

tetrasodium;[[(2R,3S,4R)-3-acetyloxy-4,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3R,4R)-4-acetyloxy-3,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C34H46N10Na4O30P4

Molecular Weight

1290.6 g/mol

InChI

InChI=1S/2C17H25N5O15P2.4Na/c1-6(23)34-13-8(36-17(27)12(13)26)3-33-39(30,31)37-38(28,29)32-2-7-10(24)11(25)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;;;;/h2*4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20);;;;/q;;4*+1/p-4/t2*7-,8-,10-,11-,12-,13-,16-,17?;;;;/m11..../s1

InChI Key

WMDCRUFIJFNZRB-YJLIMONTSA-J

Canonical SMILES

CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+]

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